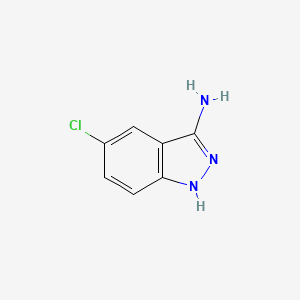

3-Amino-5-chloro-1H-indazole

Vue d'ensemble

Description

3-Amino-5-chloro-1H-indazole is a chemical compound that can be used as an antipruritic agent to prevent or treat psoriasis .

Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 3-Amino-5-chloro-1H-indazole involves various methods . For instance, one method involves the use of stannous chloride dihydrate in ethanol .Molecular Structure Analysis

The molecular structure of 3-Amino-5-chloro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole .Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used to construct heterocycles with better biological activities . For example, 3-amino-1H-indazole-1-carboxamides have shown interesting antiproliferative activity .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-chloro-1H-indazole is 167.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 54.7 Ų .Applications De Recherche Scientifique

Antitumor Activity

3-Amino-5-chloro-1H-indazole derivatives have been studied for their potential antitumor activity . For instance, compound 6o, a derivative of 3-Amino-5-chloro-1H-indazole, exhibited a promising inhibitory effect against the K562 cell line, a type of chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Antihypertensive Properties

Indazole-containing heterocyclic compounds, which include 3-Amino-5-chloro-1H-indazole, have been found to have antihypertensive applications . These compounds can potentially be used in the treatment of high blood pressure .

Anticancer Properties

Indazole-containing heterocyclic compounds have been used in the development of anticancer drugs . These compounds have shown potential in inhibiting the growth of cancer cells .

Antidepressant Properties

Indazole-containing heterocyclic compounds have also been found to have antidepressant properties . These compounds can potentially be used in the treatment of depression .

Anti-inflammatory Properties

Indazole-containing heterocyclic compounds have been found to have anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammation-related conditions .

Antibacterial Properties

Indazole-containing heterocyclic compounds have been found to have antibacterial properties . These compounds can potentially be used in the treatment of bacterial infections .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Raw Material in Organic Synthesis

3-Amino-5-chloro-1H-indazole is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-5-chloro-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

3-Amino-5-chloro-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response pathways, potentially leading to cell death in cancer cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage. By inhibiting these kinases, 3-Amino-5-chloro-1H-indazole can disrupt these pathways and induce cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .

Result of Action

3-Amino-5-chloro-1H-indazole has been shown to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM . It is particularly effective against colon and melanoma cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to cell death .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

5-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSQTZOPSNFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615452 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-chloro-1H-indazole | |

CAS RN |

5685-72-3 | |

| Record name | 5-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)